

Cy3 Dye: A Comprehensive Technical Guide to Excitation, Emission, and Application

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, widely recognized for its bright orange-red fluorescence and photostability.[1] Its utility in labeling a diverse range of biomolecules, including proteins and nucleic acids, has made it an indispensable tool in various bioanalytical and drug development applications.[1][2] This guide provides an in-depth overview of the spectral properties of Cy3, detailed experimental protocols for its use, and logical workflows for common applications.

Core Spectroscopic Properties

Cy3 exhibits a strong absorbance in the green-yellow region of the visible spectrum and emits in the orange-red region.[3][4] These spectral characteristics make it compatible with common excitation sources, such as the 532 nm laser line, and standard filter sets like those used for tetramethylrhodamine (TRITC). The dye's high molar extinction coefficient contributes to its bright fluorescence signal, enabling sensitive detection in various experimental setups.

Quantitative Spectroscopic Data

The key spectral and physical properties of Cy3 are summarized in the table below for easy reference and comparison.



Property	Value	Notes
Excitation Maximum (λex)	~554-555 nm	Efficiently excited by 532 nm or 561 nm laser lines.
Emission Maximum (λem)	~568-570 nm	Emits a bright orange-red fluorescence.
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	Contributes to the high brightness of the dye.
Quantum Yield (QY)	~0.15 - 0.24	Represents the efficiency of photon emission after absorption.
Recommended Laser Line	532 nm	A common and effective excitation source.
Common Filter Set	TRITC	Allows for effective separation of excitation and emission light.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Cy3 dye, focusing on the labeling of proteins and nucleic acids.

Protein Labeling with Cy3 NHS Ester

N-hydroxysuccinimidyl (NHS) esters of Cy3 are widely used for covalently labeling primary amines, such as the N-terminus of a polypeptide chain and the ϵ -amino group of lysine residues, forming a stable amide bond.

Materials:

- Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)
- Cy3 NHS ester (mono-reactive)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)



- 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.
 - Adjust the protein concentration to 2-10 mg/mL in an amine-free buffer.
 - Add 1 M Sodium Bicarbonate to the protein solution to achieve a final concentration of 0.1
 M, ensuring the pH is between 8.3 and 9.0 for optimal labeling.
- Dye Preparation:
 - Shortly before use, prepare a 10 mg/mL stock solution of Cy3 NHS ester in anhydrous DMF or DMSO.
- Labeling Reaction:
 - Calculate the required volume of the Cy3 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.
 - While gently vortexing, add the calculated volume of the Cy3 NHS ester solution to the protein solution.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification:
 - Purify the labeled protein from the unreacted dye using a gel filtration column (e.g.,
 Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
 - The first colored band to elute is the Cy3-labeled protein.



- · Storage:
 - Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Nucleic Acid Labeling for Fluorescent In Situ Hybridization (FISH)

Cy3-labeled oligonucleotide probes are commonly used in FISH to visualize specific DNA or RNA sequences within cells or tissues.

Materials:

- Fixed cells or tissue on a microscope slide
- Cy3-labeled oligonucleotide probe
- Denaturation solution (e.g., 70% Formamide / 2x SSC)
- · Hybridization buffer
- Wash buffers (e.g., 2x SSC, 0.1% Tween-20)
- · Antifade mounting medium with DAPI

Procedure:

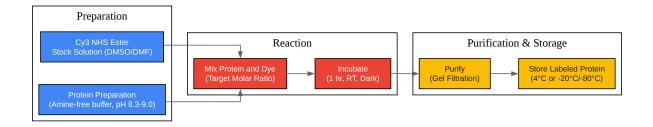
- · Sample Preparation:
 - Fix and permeabilize cells or tissue on a microscope slide to preserve morphology and allow probe access.
- Denaturation:
 - Immerse the slides in denaturation solution at 70-75°C for 2-5 minutes to denature the target DNA.
- Hybridization:



- Apply the Cy3-labeled probe in hybridization buffer to the denatured sample on the slide.
- Cover with a coverslip and incubate in a humidified chamber overnight at a temperature optimized for the specific probe.
- · Washing:
 - Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washing with solutions of decreasing salt concentration and increasing temperature.
- Detection and Imaging:
 - Mount the slide with an antifade mounting medium containing a counterstain like DAPI.
 - Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for Cy3 and DAPI.

Visualizing Experimental Workflows

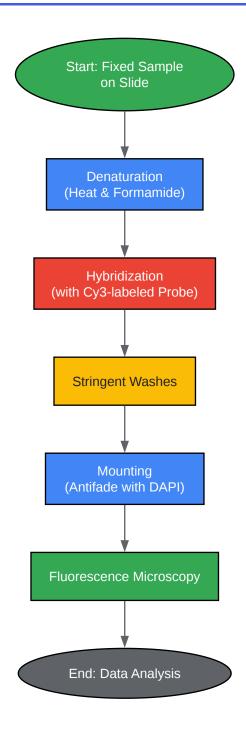
The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for labeling proteins with Cy3 NHS ester.





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